ETHYL 2-(ALLYLAMINO)-4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 2-(ALLYLAMINO)-4-({[3-CYANO-4-CYCLOPROPYL-6-(DIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a useful research compound. Its molecular formula is C20H20F2N4O2S2 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 2-(allylamino)-4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate is 450.09957456 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Transformations and Chemical Properties
Thiazole and its derivatives, including compounds with complex substitutions similar to the compound of interest, are key motifs in organic synthesis. They serve as precursors or intermediates in the synthesis of heterocyclic compounds, which are crucial for developing new materials, catalysts, and biologically active molecules. For example, Albreht et al. (2009) discussed transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various 5-substituted 2-aminothiazolo[5,4-c]pyridine derivatives, showcasing the versatility of thiazole derivatives in synthesizing complex heterocyclic systems Albreht, Uršič, Svete, & Stanovnik, 2009. Similarly, Mohamed (2014) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, indicating the role of thiazole derivatives in creating pharmacologically relevant structures Mohamed, 2014.
Potential Pharmacological Applications
Thiazole derivatives have been explored for their potential anticancer properties. Abdel-Motaal, Alanzy, & Asem (2020) synthesized novel heterocycles using thiophene incorporated thioureido substituent as precursors, evaluating their anticancer activity against colon HCT-116 human cancer cell lines. Their work demonstrates the pharmacological potential of thiazole derivatives, hinting at the broader applicability of compounds like ethyl 2-(allylamino)-4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate in therapeutic contexts Abdel-Motaal, Alanzy, & Asem, 2020.
Properties
IUPAC Name |
ethyl 4-[[3-cyano-4-cyclopropyl-6-(difluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2S2/c1-3-7-24-20-26-15(16(30-20)19(27)28-4-2)10-29-18-13(9-23)12(11-5-6-11)8-14(25-18)17(21)22/h3,8,11,17H,1,4-7,10H2,2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLCRGZBGOIASA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC=C)CSC2=C(C(=CC(=N2)C(F)F)C3CC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.